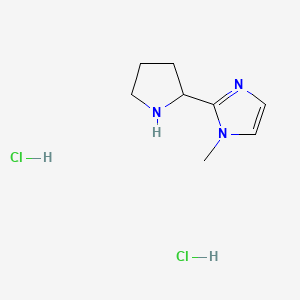

1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Description

Properties

IUPAC Name |

1-methyl-2-pyrrolidin-2-ylimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-11-6-5-10-8(11)7-3-2-4-9-7;;/h5-7,9H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIZNLMAFHYGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427378-83-3 | |

| Record name | 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination and Coupling Route

A patented process (EP2050736A1) describes the preparation of imidazole derivatives structurally related to 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole by:

- Chlorination of pyrrolidone derivatives using chlorinating agents such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or hydrogen chloride (HCl), typically in an inert solvent like toluene at 20–80 °C.

- Reaction of the chlorinated pyrrolidine intermediate with imidazole derivatives to form the target imidazole-pyrrolidine compound.

This method allows for the formation of the C–N bond between the pyrrolidine ring and the imidazole ring, essential for the target molecule.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Pyrrolidone derivative + SOCl2 (or POCl3, HCl) | Formation of chlorinated pyrrolidine |

| 2 | Chlorinated intermediate + 1-methylimidazole | Nucleophilic substitution to form product |

This approach is versatile and can be adapted for various substituted pyrrolidones and imidazole derivatives.

Lithiation and Aldehyde Addition

Another synthetic approach involves the use of 2-lithio-1-methyl-1H-imidazole as a nucleophile reacting with carbonyl compounds to form (1-methyl-1H-imidazol-2-yl)methanol derivatives, which can be further converted into the desired compound.

- Preparation of 2-lithio-1-methyl-1H-imidazole by lithiation of 1-methylimidazole with n-butyllithium at low temperature (-78 °C) in tetrahydrofuran (THF).

- Addition of suitable aldehydes or ketones to the lithiated species to form imidazolylmethanol intermediates.

- Subsequent transformations, including oxidation or substitution, yield the target imidazole derivatives.

This method provides high regioselectivity and functional group tolerance.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1-methylimidazole + n-butyllithium in THF at -78 °C | Formation of 2-lithio-1-methylimidazole |

| 2 | Addition of aldehyde or ketone | Formation of imidazolylmethanol intermediate |

| 3 | Further conversion (oxidation, substitution) | Target imidazole derivative |

This approach is useful for synthesizing various substituted imidazole compounds, including those with pyrrolidin-2-yl groups.

Salt Formation (Dihydrochloride)

The free base form of 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole is converted into the dihydrochloride salt by:

- Treating the free base with hydrochloric acid (HCl) in an appropriate solvent.

- The acid-base reaction forms the dihydrochloride salt, improving compound stability, solubility, and handling properties.

This salt formation step is standard for imidazole derivatives and is critical for pharmaceutical and research applications.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Free base + HCl (aqueous or organic solvent) | Formation of dihydrochloride salt |

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.

Cyclization: Intramolecular cyclization reactions can form additional ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Compounds with imidazole structures, including derivatives like 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, exhibit antimicrobial properties. Research indicates that imidazole derivatives can effectively inhibit bacterial growth and are being studied for their potential in treating infections caused by resistant strains .

-

Anti-inflammatory Effects :

- The compound has shown promise in anti-inflammatory applications. Studies suggest that imidazole derivatives can suppress COX-2 activity, which is crucial in the inflammatory response. For instance, modifications to the imidazole structure have led to compounds with enhanced anti-inflammatory potency compared to standard drugs like celecoxib .

- Anticancer Potential :

- Neuropharmacological Effects :

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available imidazole precursors and pyrrolidine derivatives.

- Reaction Conditions : Various reaction conditions such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.

- Purification Techniques : Post-synthesis, purification methods like recrystallization or chromatography are employed to isolate the desired compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of imidazole derivatives is crucial for optimizing their pharmacological properties:

| Modifications | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and bioavailability |

| Substitution at N-position | Enhanced binding affinity to target proteins |

| Variations in ring structure | Altered pharmacokinetic profiles and efficacy |

Research indicates that specific modifications can significantly enhance the activity of these compounds against various biological targets, including enzymes involved in inflammation and cancer .

Case Studies

- Inhibition of NAPE-PLD :

- Antimycobacterial Activity :

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. For example, it may bind to the podophyllotoxin pocket of gamma tubulin, inhibiting its function and exerting anticancer effects. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride with structurally related imidazole and benzimidazole derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Comparative Insights :

Structural Variations :

- Substituent Position : The methyl group at the 1-position in the target compound distinguishes it from analogs like 2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride , which lacks this substitution. This methyl group may improve metabolic stability by reducing enzymatic degradation .

- Core Heterocycle : Benzimidazole derivatives (e.g., 1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride ) exhibit enhanced aromaticity and planar structure, favoring interactions with biological targets like DNA or enzymes .

DG-5128 suppresses hyperglycemia in animal models without lactic acidosis, suggesting a favorable safety profile .

Physicochemical Properties :

- The dihydrochloride salt form in the target compound and analogs (e.g., 5-bromo-2-(pyrrolidin-1-yl)-1H-imidazole dihydrochloride ) improves aqueous solubility, critical for oral bioavailability .

- Molecular weight differences (e.g., 210.10 vs. 289.00) reflect the impact of substituents like bromine or benzimidazole cores on drug-likeness and pharmacokinetics .

Synthetic Accessibility :

- describes methods for synthesizing imidazole derivatives via reactions with chlorinated intermediates (e.g., 2-chloro-4,5-dihydro-1H-imidazole), which could be adapted for the target compound’s synthesis .

Biological Activity

1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₈H₁₅Cl₂N₃

- Molecular Weight : 224.13 g/mol

- IUPAC Name : 1-methyl-2-(pyrrolidin-2-yl)imidazole dihydrochloride

- Appearance : White to off-white powder

The compound exhibits a range of biological activities primarily attributed to its imidazole and pyrrolidine moieties. These functional groups are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds similar to 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole | 0.0039 - 0.025 | Staphylococcus aureus, Escherichia coli |

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 0.039 | Candida albicans |

This table illustrates that the compound's derivatives exhibit low Minimum Inhibitory Concentration (MIC) values, indicating potent antibacterial properties.

Neuropharmacological Effects

Research indicates that imidazole derivatives can influence neurotransmitter systems, particularly in the context of neuroprotection and cognitive enhancement. For instance, a study on similar compounds showed potential efficacy in models of epilepsy and neurodegenerative diseases, suggesting that this compound may also possess neuroprotective properties.

Study on Antimicrobial Efficacy

In a comprehensive study published in MDPI, pyrrolidine derivatives were evaluated for their antimicrobial efficacy against various pathogens. The results indicated that compounds with structural similarities to 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole exhibited strong inhibitory effects against S. aureus and E. coli, with complete bacterial death observed within hours at specific concentrations .

Neuroprotective Potential

Another investigation focused on the neuroprotective effects of imidazole derivatives in animal models of ischemia. The findings suggested that these compounds could mitigate neuronal damage through modulation of glutamate receptors, highlighting their potential therapeutic applications in treating conditions like stroke and traumatic brain injury .

Q & A

Q. What are the established synthetic routes for 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride?

The synthesis typically involves cyclization reactions of precursor amido-nitriles or substituted imidazoles. For example, nickel-catalyzed cyclization of nitriles under mild conditions has been used for analogous imidazole derivatives, enabling functional group tolerance (e.g., aryl halides) . Specific to this compound, the pyrrolidine substituent may require selective alkylation or reductive amination steps. Industrial-scale synthesis emphasizes catalyst optimization and controlled reaction parameters (temperature, pH) to ensure high purity (>95%) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (XRD) using programs like SHELXL is the gold standard. SHELX software allows refinement against high-resolution data, even for salts like dihydrochlorides, by modeling hydrogen atoms and chloride counterions. For twinned crystals or low-resolution data, SHELXPRO interfaces enable macromolecular refinement strategies .

Q. What spectroscopic and chromatographic methods are used for characterization?

- NMR : - and -NMR confirm proton environments and carbon frameworks, with DEPT-135/HSQC resolving overlapping signals from the pyrrolidine ring.

- MS : High-resolution ESI-MS verifies molecular weight (MW: 259.18 g/mol for CHClN) .

- HPLC : Purity validation (>95%) via reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize low yields in nickel-catalyzed cyclization steps during synthesis?

- Catalyst Screening : Test alternative catalysts (e.g., palladium or copper) for improved regioselectivity.

- Reaction Solvents : Polar aprotic solvents (DMF, DMSO) may enhance nitrile activation.

- Additives : Use ligands (e.g., BINAP) to stabilize intermediates and reduce side reactions .

- In-situ Monitoring : Employ TLC or inline FTIR to track reaction progress and adjust stoichiometry.

Q. How to resolve discrepancies in biological activity data across studies?

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls.

- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Metabolic Stability : Test liver microsomes to identify rapid degradation pathways that may skew IC values .

Q. What experimental designs are recommended for studying metabolic stability?

- Microsomal Incubations : Use human/rat liver microsomes with NADPH cofactors to measure half-life (t).

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms via fluorescence-based kits.

- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated derivatives) .

Q. How to address crystallographic data inconsistencies due to dynamic disorder?

- Low-Temperature Data Collection : Reduce thermal motion by collecting XRD data at 100 K.

- TWIN Laws : Apply SHELXD for twin-law identification in cases of pseudo-merohedral twinning.

- Hydrogen Bond Analysis : Use PLATON to validate H-bond networks stabilizing the dihydrochloride salt .

Data Contradiction Analysis

Q. How to interpret conflicting reports on antimicrobial activity?

- Strain Variability : Test against standardized strains (e.g., ATCC) rather than clinical isolates.

- Check for Impurities : Trace solvents (e.g., residual DMF) may inhibit bacterial growth; validate purity via -NMR .

- Synergistic Effects : Use checkerboard assays to assess interactions with known antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.